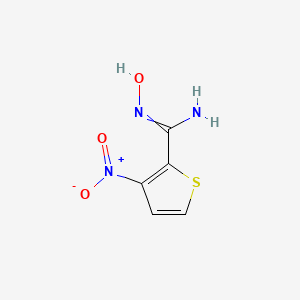
N'-hydroxy-3-nitrothiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-nitrothiophene-2-carboximidamide is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a thiophene ring substituted with a nitro group and a hydroxycarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-nitrothiophene-2-carboximidamide typically involves the nitration of thiophene derivatives followed by the introduction of the hydroxycarboximidamide group. One common method includes the nitration of thiophene-2-carboximidamide using nitric acid under controlled conditions to introduce the nitro group at the 3-position. The resulting intermediate is then treated with hydroxylamine to form the hydroxycarboximidamide group .
Industrial Production Methods
Industrial production of N’-hydroxy-3-nitrothiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-nitrothiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N’-hydroxy-3-aminothiophene-2-carboximidamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-3-nitrothiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for nitric oxide synthase.
Medicine: Explored for its therapeutic potential in treating diseases such as melanoma and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-nitrothiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the active site of the enzyme, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing the overproduction of nitric oxide, which is implicated in various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboximidamide: Lacks the nitro and hydroxy groups, making it less reactive.
N’-hydroxythiophene-3-carboximidamide: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
N’-hydroxy-3-nitrothiophene-2-carboximidamide is unique due to the presence of both nitro and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
391680-94-7 |
|---|---|
Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N'-hydroxy-3-nitrothiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)4-3(8(10)11)1-2-12-4/h1-2,9H,(H2,6,7) |
InChI Key |
GAKLTPUFNKNAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















